1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile
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Overview
Description
1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H13NO2. It is a derivative of cyclobutanecarbonitrile, featuring a hydroxy group and a phenylmethoxy group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with phenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 1-Oxo-3-(phenylmethoxy)cyclobutanecarbonitrile.
Reduction: 1-Hydroxy-3-(phenylmethoxy)cyclobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(3-Methoxyphenyl)cyclobutanecarbonitrile: Similar structure but lacks the hydroxy group.
Uniqueness
1-Hydroxy-3-(phenylmethoxy)cyclobutanecarbonitrile is unique due to the presence of both a hydroxy group and a phenylmethoxy group on the cyclobutane ring, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-hydroxy-3-phenylmethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,14H,6-8H2 |
InChI Key |
MSWXDBZDFCNUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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